molecular formula C11H9BrFN B11864232 8-Bromo-6-fluoro-2,5-dimethylquinoline

8-Bromo-6-fluoro-2,5-dimethylquinoline

Cat. No.: B11864232
M. Wt: 254.10 g/mol
InChI Key: QGNGJSBWBVVWKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-6-fluoro-2,5-dimethylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The presence of bromine and fluorine atoms in the quinoline ring enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-fluoro-2,5-dimethylquinoline can be achieved through various synthetic routes. One common method involves the Friedländer condensation reaction, where 2-aminoacetophenone reacts with ethyl acetoacetate in the presence of a catalytic amount of PEG-supported sulfonic acid . The reaction is carried out at room temperature in solvents such as methanol, ether, acetonitrile, or dichloromethane.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedländer condensation reactions. The use of eco-friendly and reusable catalysts, such as PEG-supported sulfonic acid, is preferred to ensure greener and more sustainable chemical processes .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-fluoro-2,5-dimethylquinoline undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Electrophilic substitution: The fluorine atom can be substituted by electrophiles under appropriate conditions.

    Oxidation and reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide.

    Electrophilic substitution: Reagents such as bromine or chlorine in the presence of Lewis acids like aluminum chloride.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted quinolines with various functional groups.

    Electrophilic substitution: Formation of halogenated quinolines.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of dihydroquinolines.

Scientific Research Applications

8-Bromo-6-fluoro-2,5-dimethylquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Bromo-6-fluoro-2,5-dimethylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-6-fluoro-2,5-dimethylquinoline is unique due to the specific positioning of bromine and fluorine atoms, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced pharmacological properties and greater versatility in synthetic applications.

Properties

Molecular Formula

C11H9BrFN

Molecular Weight

254.10 g/mol

IUPAC Name

8-bromo-6-fluoro-2,5-dimethylquinoline

InChI

InChI=1S/C11H9BrFN/c1-6-3-4-8-7(2)10(13)5-9(12)11(8)14-6/h3-5H,1-2H3

InChI Key

QGNGJSBWBVVWKT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C(=C2C=C1)C)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.